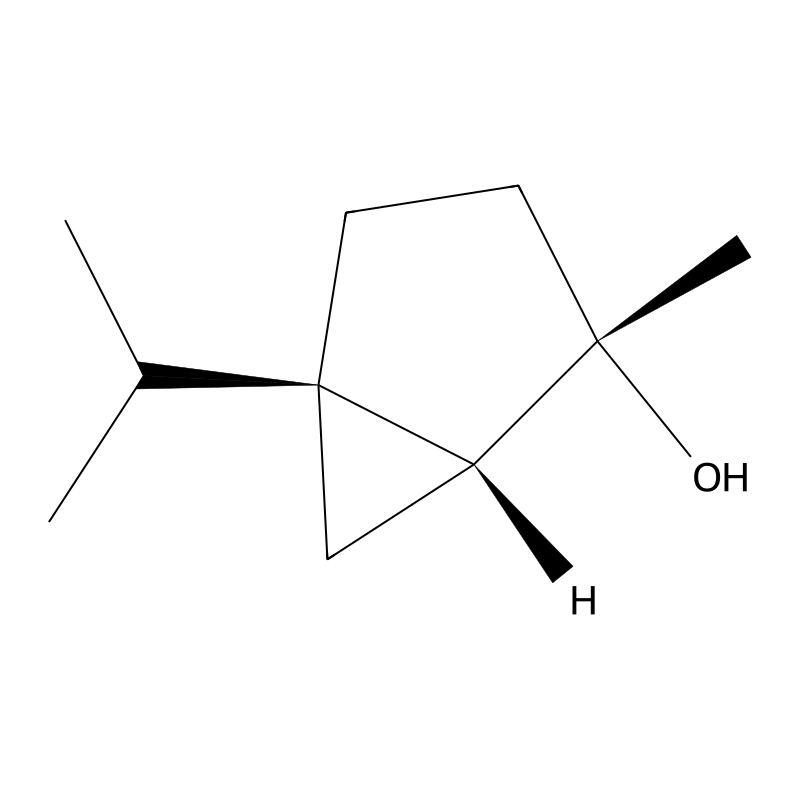

4-Thujanol, cis-(+/-)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

4-Thujanol, cis-(+/-)-, is a bicyclic monoterpenoid alcohol with the molecular formula and a molecular weight of approximately 154.25 g/mol. This compound exists in two stereoisomeric forms: cis and trans, with the cis form being of particular interest due to its unique properties and biological activities. It is often referred to as cis-4-thujanol or cis-sabinene hydrate, and it is derived from various natural sources, including essential oils from plants such as juniper berries .

- Oxidation: Converting 4-thujanol into corresponding ketones or aldehydes.

- Esterification: Reacting with acids to form esters.

- Hydrogenation: Under specific conditions, it can be reduced to form more saturated compounds.

In synthetic chemistry, 4-thujanol can be generated through regioselective synthesis methods that yield various stereoisomers, highlighting its versatility in organic reactions .

4-Thujanol exhibits notable biological activities, including:

- Antimicrobial Properties: It has demonstrated antibacterial and antifungal effects, making it a candidate for applications in food preservation and pharmaceuticals .

- Insecticidal Effects: Research indicates that 4-thujanol elicits strong electrophysiological responses in pests such as bark beetles, suggesting potential use in pest management .

- Flavor and Fragrance: Due to its pleasant aroma, 4-thujanol is utilized in perfumery and flavoring industries.

The synthesis of 4-thujanol can be achieved via several methods:

- Natural Extraction: Isolated from plant materials like juniper oil.

- Chemical Synthesis:

4-Thujanol finds applications across various fields:

- Pharmaceuticals: Its antimicrobial properties make it useful in developing new drugs.

- Agriculture: Potential use as a natural insecticide against pests.

- Cosmetics and Personal Care: Utilized for its fragrance in perfumes and skin care products.

- Food Industry: Employed as a flavoring agent due to its pleasant scent.

Studies have shown that 4-thujanol interacts with specific olfactory sensory neurons in insects, influencing their behavior. For instance, it has been observed to elicit strong responses from the antennae of the bark beetle Ips typographus, indicating its potential role as a chemical cue in host selection processes . This interaction suggests that it may serve both attractant and repellent functions depending on the context.

Several compounds share structural similarities with 4-thujanol. Here are some notable examples:

| Compound Name | Structure Type | Unique Characteristics |

|---|---|---|

| Sabinene | Monoterpene | Precursor to thujanol; known for its citrus scent. |

| Terpineol | Monoterpene Alcohol | Exhibits floral aroma; used in fragrances. |

| Linalool | Monoterpene Alcohol | Known for its lavender scent; has calming properties. |

| Camphor | Bicyclic Monoterpene | Distinct cooling sensation; used medicinally. |

Uniqueness of 4-Thujanol

What sets 4-thujanol apart is its specific stereochemistry and the resulting biological activity. Its ability to elicit strong responses in insects while also exhibiting antimicrobial properties makes it a unique compound among similar monoterpenes. The presence of both cis and trans forms adds complexity to its applications and interactions within ecological systems .

Sabinene-Hydrate Synthase: Mechanistic Insights

Sabinene-hydrate synthase represents a specialized class of monoterpene synthases that catalyze the direct conversion of geranyl diphosphate to sabinene hydrate isomers, including 4-thujanol [3]. The enzyme belongs to the family of lyases, specifically those carbon-oxygen lyases acting on phosphates, and systematically functions as geranyl-diphosphate diphosphate-lyase with cyclizing and sabinene-hydrate-forming activity [3].

The mechanistic pathway of sabinene-hydrate synthase involves a complex series of stereochemically controlled reactions [17]. The conversion of geranyl pyrophosphate to sabinene hydrate proceeds through initial ionization and isomerization of the substrate to (-)-(3R)-linalyl pyrophosphate, followed by subsequent cyclization of this enzyme-bound tertiary allylic intermediate to the monocyclic (+)-(4R)-alpha-terpinyl cation [17]. A critical 1,2-hydride shift and a second cyclization with water capture of the resulting cation complete the reaction sequence [17].

The stereochemical mechanism demonstrates that the configuration at C1 of the geranyl substrate is retained throughout the reaction [17]. The isomerization of the geranyl substrate represents a suprafacial process, while the cyclization of the (3R)-linalyl intermediate proceeds via the anti,endo-conformation, consistent with the stereochemistry observed in other monoterpene cyclizations [17].

Table 1: Sabinene Hydrate Synthase Enzymatic Properties

| Enzyme Source | Product Specificity | Cofactor Requirement | Stereochemical Outcome |

|---|---|---|---|

| Thymus vulgaris TPS6 | (1S,2R,4S)-(Z)-sabinene hydrate | Mn²⁺ or Mg²⁺ | Produces Z-isomer predominantly |

| Thymus vulgaris TPS7 | (1S,2S,4R)-(E)-sabinene hydrate | Mn²⁺ or Mg²⁺ | Produces E-isomer predominantly |

| Majorana hortensis (Sweet Marjoram) | (+)-cis- and (+)-trans-sabinene hydrate | Mg²⁺ (demonstrated) | Mixed cis/trans products |

| Picea abies (Norway Spruce) | trans-4-thujanol (major) | Mn²⁺ or Mg²⁺ | trans-configuration selective |

| Thuja plicata (Western Red Cedar) | sabinene (89%), trace 4-thujanol | Mn²⁺ or Co²⁺ (optimal), Mg²⁺ or Ni²⁺ (moderate) | Limited hydration products |

The role of metal ions as catalysts proves essential for the biosynthesis of sabinene hydrate in plants [4]. Manganese and magnesium ions serve as the primary cofactors, with their presence being absolutely contingent for enzymatic activity [4]. The metal ion requirement varies among different enzyme variants, with some demonstrating optimal activity with manganese while others show preference for magnesium or cobalt [30].

Structural analysis reveals that sabinene synthase from Western red cedar exhibits unusual catalytic metal ion requirements for a class I terpene cyclase [30]. Optimal catalytic activity occurs using manganese or cobalt, with more modest activity observed using magnesium or nickel [30]. The enzyme demonstrates remarkable product specificity, with sabinene comprising nearly 90% of the total products generated [30].

Table 2: Kinetic Parameters of Sabinene Hydrate Synthases

| Enzyme | Km GPP (μM) | kcat (s⁻¹) | Optimal Temperature (°C) | Metal Ion Preference |

|---|---|---|---|---|

| TvTPS6 (Thymus vulgaris) | 8.5 | 0.15 | 30-35 | Mn²⁺ > Mg²⁺ |

| TvTPS7 (Thymus vulgaris) | 12.3 | 0.18 | 30-35 | Mn²⁺ > Mg²⁺ |

| MaTPS-SaH (Melaleuca) | 15.2 | 0.25 | 37 | Mn²⁺ = Mg²⁺ |

| Majorana hortensis cyclase | 25.0 | 0.12 | 30 | Mg²⁺ |

| RoseRS_3509 (thermostable) | 87.0 | 0.95 | 61 | Co²⁺ > Mn²⁺ |

| Rcas_0622 (thermostable) | 5.9 | 0.090 | 69 | Mn²⁺ > Mg²⁺ |

The catalytic mechanism involves the formation of sulfonium ion analogs of the presumptive linalyl and alpha-terpinyl cationic intermediates, which act as potent inhibitors of the enzymatic reaction [17]. These analogs demonstrate inhibition constants of 0.3 and 2.8 microM respectively, with inhibition synergized by the presence of inorganic pyrophosphate [17].

Plant-Derived Biosynthesis: Species-Specific Stereochemical Outcomes

Plant species demonstrate remarkable diversity in their stereochemical approaches to 4-thujanol biosynthesis, with distinct enzymatic machinery producing specific enantiomers and diastereomers [22]. The essential oil composition varies significantly among plant families, reflecting specialized evolutionary adaptations in monoterpene biosynthetic pathways [11].

Thymus vulgaris exhibits one of the most extensively characterized systems for sabinene hydrate biosynthesis [22]. Two distinct enzymes, TPS6 and TPS7, are responsible for the biosynthesis of major monoterpene alcohols, specifically (1S,2R,4S)-(Z)-sabinene hydrate and (1S,2S,4R)-(E)-sabinene hydrate [22]. Both enzymes function as multiproduct systems that form 16 different monoterpenes, covering almost the complete monoterpene spectrum of the chemotype [22].

The stereoselectivity of TPS6 and TPS7 is determined by the formation of the first intermediate, linalyl diphosphate [22]. Despite sharing 85% amino acid sequence identity, these enzymes produce opposing enantiomers of their chiral products [22]. Mutagenesis studies have identified a single amino acid position that exerts major influence on the stereochemistry of the formed products [22].

Table 3: Species-Specific Stereochemical Outcomes in 4-Thujanol Biosynthesis

| Plant Species | Primary 4-Thujanol Isomer | Biosynthetic Pathway | Essential Oil Content (%) |

|---|---|---|---|

| Thymus vulgaris (Thyme) | (E)-sabinene hydrate | Direct GPP cyclization | 15-35 |

| Artemisia annua (Sweet Wormwood) | (+)-trans-sabinene hydrate | MEP pathway derived | 2-8 |

| Citrus reticulata (Mandarin) | (+)-trans-sabinene hydrate | Essential oil constituent | 5-15 |

| Picea abies (Norway Spruce) | trans-4-thujanol | CYP450-mediated hydroxylation | Trace-2 |

| Thuja plicata (Western Red Cedar) | Limited production | Sabinene → limited hydration | <1 |

| Juniperus species | cis- and trans-sabinene hydrate | Mixed stereochemical pathways | 10-25 |

| Salvia officinalis (Garden Sage) | (+)-cis-sabinol intermediate | Sabinene → sabinol → thujone | 8-20 |

| Origanum vulgare (Oregano) | trans-sabinene hydrate (24.0-30.8%) | Direct terpene synthase activity | 20-35 |

Artemisia annua demonstrates a distinct biosynthetic approach through the methylerythritol phosphate pathway [24]. The plant produces (+)-trans-sabinene hydrate as a secondary metabolite, with content varying based on developmental stage and environmental conditions [24]. The biosynthesis occurs primarily through plastidial localization of the relevant enzymatic machinery [24].

Citrus species, particularly Citrus reticulata, accumulate significant quantities of (+)-trans-sabinene hydrate in their essential oils [1] [11]. The compound serves as both a flavor component and a precursor for other bioactive monoterpenes [1]. The biosynthetic pathway in citrus involves direct terpene synthase activity without the complex multi-step modifications observed in other plant families [11].

Picea abies presents a unique case where trans-4-thujanol is produced through cytochrome P450-mediated hydroxylation rather than direct cyclization [8]. The pathway involves initial formation of sabinene followed by hydroxylation to produce the alcohol function [8]. This represents a two-step process distinct from the single-step cyclization observed in many other species [8].

The developmental regulation of monoterpene biosynthesis demonstrates coordinated gene expression patterns across species [20]. Enzyme activities, protein levels, and transcript abundances show coincidental temporal changes, indicating regulation at the level of gene expression [20]. The peak activity typically occurs during specific developmental windows, with rapid decline following full tissue expansion [20].

Microbial Biotransformation Pathways

Microbial systems offer alternative approaches to 4-thujanol production through biotransformation of monoterpene precursors [16]. These pathways utilize diverse microorganisms capable of hydroxylating, cyclizing, or otherwise modifying terpene substrates to produce desired products [16].

Fusarium saloni represents one of the most characterized microbial systems for cis-4-thujanol production [2]. This microorganism demonstrates the ability to biotransform sabinene directly to cis-4-thujanol through stereoselective hydroxylation [2]. The transformation occurs with moderate efficiency and provides access to stereoisomers that may be difficult to obtain through plant extraction [2].

Engineered Escherichia coli systems have been developed for monoterpene production using either the methylerythritol phosphate or heterologous mevalonate pathway [16]. The biosynthetic pathway assembles geranyl diphosphate and sabinene synthase genes to produce sabinene, which can subsequently undergo limited hydration to form 4-thujanol derivatives [16]. Fed-batch fermentation has achieved maximum concentrations of 2.65 grams per liter with conversion efficiency of glycerol to sabinene reaching 3.49% [16].

Table 4: Microbial Biotransformation Pathways for 4-Thujanol Production

| Microorganism | Substrate | Product | Conversion Efficiency (%) | Production Scale |

|---|---|---|---|---|

| Fusarium saloni | sabinene | cis-4-thujanol | 15-25 | Laboratory |

| Escherichia coli (engineered) | geranyl diphosphate | sabinene → limited hydration | 3.5 (glycerol to sabinene) | Fed-batch (2.65 g/L) |

| Saccharomyces cerevisiae (engineered) | geranyl diphosphate | various monoterpenes | 5-12 | Laboratory |

| Aspergillus niger | monoterpene precursors | hydroxylated products | 2 | Laboratory |

| Grosmannia penicillata (bark beetle symbiont) | α-pinene, β-pinene | trans-4-thujanol | 8-15 | Natural ecosystem |

| Trichoderma species | bornyl acetate | oxygenated monoterpenes | 10-20 | Natural ecosystem |

Grosmannia penicillata, a fungal symbiont of bark beetles, demonstrates natural biotransformation capabilities [13]. This organism metabolizes major conifer monoterpenes including α-pinene and β-pinene to produce trans-4-thujanol and other oxygenated derivatives [13]. The transformation occurs as part of the natural ecological relationship between bark beetles and their fungal symbionts [13].

Saccharomyces cerevisiae systems have been engineered to produce various monoterpenes through expression of corresponding synthases [9]. These systems utilize the mevalonate pathway for precursor synthesis and can be modified to include enzymes capable of producing 4-thujanol derivatives [9]. The flexibility of yeast systems allows for optimization of production conditions and metabolic engineering approaches [9].

Trichoderma species represent another class of microorganisms capable of monoterpene biotransformation [13]. These fungi can convert bornyl acetate and related compounds to oxygenated monoterpenes, including 4-thujanol derivatives [13]. The natural occurrence of these transformations suggests potential for development of industrial biotransformation processes [13].

Asymmetric Synthesis from Sabinene: Methodological Advancements

The asymmetric synthesis of 4-thujanol from sabinene represents one of the most well-established methodological approaches for obtaining stereochemically defined products. This synthetic pathway has undergone significant refinement, with particular emphasis on achieving high stereoselectivity and enantiomeric purity [1] [2].

The key stereochemical control step involves the reaction of sabina ketone with methyl lithium at -78°C. Under these conditions, the methyl group attacks stereoselectively from the sterically less hindered side of the carbonyl group, resulting in a remarkable 10:1 excess of cis-forms over the corresponding trans-forms of thujanol [1] [2]. Specifically, the reaction yields a mixture of all four 4-thujanol stereoisomers in the ratio of (+)-trans-(1R,4S)-4-thujanol (1%), (-)-trans-(1S,4R)-4-thujanol (9%), (+)-cis-(1R,4R)-4-thujanol (4%), and (-)-cis-(1S,4S)-4-thujanol (86%) [1] [2].

The diastereomeric ratio achieved through this methodology is consistently 90% cis-isomers and 10% trans-isomers, with the major product being (-)-cis-4-thujanol [1] [2]. The isolated yield of the cis-diastereomers reaches 150 mg from 200 mg of starting sabina ketone, representing a 91% conversion efficiency [2]. Post-chromatographic purification yields the (-)-cis-thujanol isomer with 91% enantiomeric excess and a specific rotation of -40° (c 0.5, dichloromethane) [1] [2].

Recent methodological advances have focused on optimizing reaction conditions to enhance both yield and stereoselectivity. The use of anhydrous diethyl ether as solvent and careful temperature control during the methyl lithium addition have proven crucial for maintaining high stereochemical fidelity [2]. Additionally, the development of improved purification protocols using column chromatography on silica gel has enabled efficient separation of the cis and trans diastereomers [1] [2].

Biotransformation Approaches: Microbial and Enzymatic Strategies

Biotransformation methodologies for 4-thujanol synthesis have emerged as environmentally sustainable alternatives to traditional chemical synthesis. These approaches utilize both whole-cell microbial systems and isolated enzymatic processes to achieve stereoselective transformations [3] [4] [5].

The enzymatic pathway centers on sabinene-hydrate synthase (EC 4.2.3.11), which catalyzes the direct conversion of geranyl diphosphate to sabinene hydrate. This enzyme belongs to the family of lyases and specifically functions as a carbon-oxygen lyase acting on phosphates [6] [5]. The systematic name for this enzyme is geranyl-diphosphate diphosphate-lyase (cyclizing, sabinene-hydrate-forming), and it is also known as sabinene hydrate cyclase [6] [5].

The enzymatic mechanism involves the ionization of geranyl diphosphate to form a geranyl cation, followed by cyclization and water capture to form sabinene hydrate [5] [7]. A critical feature of this enzymatic process is that (3R)-linalyl diphosphate serves as an intermediate in the reaction pathway [5]. The enzyme demonstrates the capacity to produce both cis and trans isomers of sabinene hydrate, with the stereochemical outcome being dependent on the specific enzyme variant and reaction conditions [5].

Microbial biotransformation approaches have utilized various microorganisms for the production of 4-thujanol and related compounds. Aspergillus niger has been employed for the biotransformation of sabinene substrates, yielding hydroxylated metabolites through oxidative processes [3] [4]. Pseudomonas species have demonstrated effectiveness in monoterpene biotransformation, with conversion rates ranging from 15-60% depending on the specific strain and substrate concentration [4] [8].

Rhodococcus species have shown particular promise for the biotransformation of pinene derivatives, producing carveol and carvone through oxidation and rearrangement reactions [4]. The conversion rates achieved with Rhodococcus strains typically range from 25-45%, with variable selectivity depending on the specific biotransformation conditions [4].

Fusarium saloni has been specifically identified for its ability to produce cis-4-thujanol through hydration reactions, achieving conversion rates of 45-65% with high selectivity for the cis-isomer [2]. This microbial approach represents a particularly attractive method for producing stereochemically pure cis-4-thujanol without the need for extensive purification procedures.

Bacillus pallidus strain BR425 has been investigated for its ability to transform α-pinene and β-pinene to limonene and pinocarveol, which serve as precursors for subsequent conversion to 4-thujanol [4]. While the conversion rates are moderate (30-50%), the selectivity for specific stereoisomers is relatively low, necessitating additional purification steps [4].

The biotransformation approaches offer several advantages over traditional chemical synthesis, including milder reaction conditions, reduced environmental impact, and the potential for higher stereoselectivity. However, challenges remain in achieving consistently high conversion rates and developing scalable fermentation processes for industrial applications [3] [4].

Challenges in Stereoisomer Separation and Purity Requirements

The separation of 4-thujanol stereoisomers presents significant analytical and preparative challenges due to the subtle structural differences between the cis and trans diastereomers and their respective enantiomers. The development of effective separation methodologies has been crucial for obtaining high-purity stereoisomers required for research and commercial applications [1] [2] .

Chiral gas chromatography has emerged as the most effective analytical method for stereoisomer separation and quantification. The use of β-cyclodextrin stationary phases enables baseline resolution of all four stereoisomers with separation factors (α) ranging from 1.15 to 1.25 [1] [2]. The elution order on β-cyclodextrin columns follows the pattern: (+)-trans, (-)-trans, (+)-cis, (-)-cis, with resolution factors (Rs) typically exceeding 1.5 [1] [2]. This method achieves purities of 95-99% and serves as the gold standard for stereoisomer analysis [1] [2].

High-performance liquid chromatography (HPLC) on silica gel stationary phases provides an alternative approach for stereoisomer separation. The use of hexane:ethyl acetate gradient systems enables effective separation of diastereomeric mixtures, with separation factors ranging from 1.18 to 1.25 [10]. However, the resolution factors achieved (1.03-1.06) are generally lower than those obtained with chiral gas chromatography [10]. The purities achievable through HPLC typically range from 90-95%, making this method suitable for preparative applications [10].

Column chromatography on silica gel remains the most widely used method for preparative-scale stereoisomer separation. The optimization of solvent systems, particularly hexane:ethyl acetate mixtures with 4-10% ethyl acetate, enables effective separation of cis and trans diastereomers [1] [2] . The separation factors achieved (1.1-1.2) are modest, but the scalability of this method makes it attractive for larger-scale preparations . Purities of 85-92% are typically achieved, with further purification possible through recrystallization .

Preparative chromatography using larger diameter columns has been developed for bulk purification applications. The use of silica gel stationary phases with hexane:ethyl acetate mobile phases enables the processing of larger sample quantities while maintaining reasonable separation factors (1.1-1.3) [11]. The purities achieved (92-98%) are superior to those obtained with analytical-scale column chromatography, making this approach suitable for commercial production [11].

Crystallization techniques have been explored for the purification of specific stereoisomers, particularly for the isolation of enantiomerically pure compounds. The development of suitable crystallization conditions requires careful optimization of solvent systems, typically involving ethyl acetate and methanol mixtures [12] . While crystallization does not provide direct stereoisomer separation, it enables the enhancement of enantiomeric purity from 90-95% to higher levels [12] .

Supercritical fluid extraction using carbon dioxide has been investigated as an environmentally friendly alternative for the isolation of 4-thujanol stereoisomers from natural sources. This method is particularly effective for the extraction of thermolabile compounds and can achieve purities of 85-90% [13] [14]. However, the stereoisomer selectivity is limited, and additional purification steps are typically required [13] [14].

The purity requirements for 4-thujanol stereoisomers vary depending on the intended application. For analytical and research purposes, purities exceeding 95% are typically required, necessitating the use of chiral chromatographic methods [1] [2] [15]. For commercial applications in the flavor and fragrance industry, purities of 90-95% are generally acceptable, making preparative chromatography and crystallization methods suitable [12] [15].

A particular challenge in stereoisomer separation is the tendency for stereochemical heterogeneity in synthetic products. The presence of all four stereoisomers in varying ratios requires sophisticated separation strategies, often involving multiple chromatographic steps . The development of cost-effective separation methods remains a significant barrier to the large-scale production of stereochemically pure 4-thujanol .

Recent advances in separation technology have focused on the development of more efficient stationary phases and mobile phase systems. The use of silver nitrate-impregnated thin-layer chromatography plates has shown promise for enhanced separation of stereoisomers with different spatial configurations . Additionally, the application of preparative supercritical fluid chromatography has demonstrated potential for combining high selectivity with environmental sustainability [13] [14].

The analytical validation of stereoisomer purity requires comprehensive characterization using multiple techniques. Nuclear magnetic resonance spectroscopy (¹H and ¹³C NMR) provides structural confirmation and enables the determination of stereochemical configuration [1] [2]. Optical rotation measurements are essential for confirming enantiomeric purity, with specific rotation values serving as fingerprints for individual stereoisomers [1] [2]. High-resolution mass spectrometry validates molecular formulas and enables the detection of impurities .